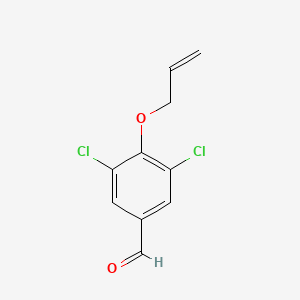

4-(Allyloxy)-3,5-dichlorobenzaldehyde

Description

4-(Allyloxy)-3,5-dichlorobenzaldehyde is a substituted benzaldehyde derivative featuring an allyloxy group (-O-CH₂-CH=CH₂) at the para position and chlorine atoms at the meta (3,5) positions. Substituted benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive aldehyde group and tunable substituents . The allyloxy group introduces a reactive alkene, which may facilitate further modifications, such as cycloadditions or polymerizations. The chlorine atoms enhance lipophilicity and may influence steric and electronic properties, impacting biological activity and chemical reactivity .

Properties

IUPAC Name |

3,5-dichloro-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJQJAJJMMBMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366731 | |

| Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27164-07-4 | |

| Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or ethanol. The general reaction scheme is as follows:

3,5-Dichlorobenzaldehyde+Allyl AlcoholK2CO3,Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of phase-transfer catalysts can facilitate the reaction between 3,5-dichlorobenzaldehyde and allyl alcohol, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3,5-dichlorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Reduction: 4-(Allyloxy)-3,5-dichlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)-3,5-dichlorobenzaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.

Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3,5-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and dichloro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

3,5-Dichlorobenzaldehyde

- Structure : Lacks the allyloxy group at position 4.

- Key Findings :

- Exhibits weaker enzymatic activity in ThDP-dependent carboligation reactions due to steric hindrance from chlorine atoms, leading to low chemo- and enantioselectivity .

- Demonstrated lower antibacterial potency (e.g., against S. aureus) compared to 4-isobutylbenzaldehyde and 4-biphenylcarboxaldehyde derivatives .

4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

- Structure : Contains hydroxyl (-OH) and methoxy (-OCH₃) groups instead of allyloxy and chlorine.

- Key Findings :

4-(2-Bromoethoxy)-3,5-dichlorobenzaldehyde

- Structure : Features a bromoethoxy (-O-CH₂-CH₂-Br) substituent instead of allyloxy.

- Key Findings :

4-Allyloxy-3,5-dibromo-benzaldehyde

- Structure : Substitutes chlorine with bromine at the 3,5 positions.

- Key Findings: Higher molecular weight (319.98 g/mol) and distinct reactivity due to bromine’s larger atomic radius and polarizability . Potential applications in agrochemicals as intermediates for pesticides or herbicides .

4-Amino-3,5-dichlorobenzaldehyde

- Structure: Amino (-NH₂) group replaces the allyloxy substituent.

- Key Findings: The amino group enhances solubility in polar solvents and may facilitate nucleophilic reactions (e.g., Schiff base formation) .

Biological Activity

4-(Allyloxy)-3,5-dichlorobenzaldehyde is an organic compound classified as an aromatic aldehyde, notable for its unique structural features, including an allyloxy group and dichloro substitutions on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Chemical Formula : C10H8Cl2O2

- Molecular Weight : 233.08 g/mol

- CAS Number : 27164-07-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is primarily attributed to the reactivity of its aldehyde group and the influence of the dichloro and allyloxy substituents.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of chlorine atoms enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as NF-κB and MAPK.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound led to:

- Increased levels of pro-apoptotic proteins (e.g., Bax)

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2)

- Activation of caspase cascades , leading to programmed cell death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers. It appears to modulate the activity of inflammatory cytokines such as TNF-α and IL-6, thereby potentially alleviating conditions characterized by chronic inflammation.

The anti-inflammatory activity is thought to involve:

- Inhibition of NF-κB signaling pathways.

- Suppression of leukocyte migration.

- Reduction in the production of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

To further understand its biological activity, a comparison with structurally similar compounds is useful:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 4-(Methoxy)-3,5-dichlorobenzaldehyde | Moderate antimicrobial activity | Lacks significant anticancer effects |

| 4-(Allyloxy)-2,6-dichlorobenzaldehyde | Lower cytotoxicity against cancer cells | Different substitution pattern affects activity |

| 4-(Allyloxy)-3,5-dibromobenzaldehyde | Enhanced anti-inflammatory effects | Bromine substitution increases reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.